2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester
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Overview
Description
2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . This compound is known for its unique structure, which includes an oxazole ring and a dimethyl-propionic acid ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester involves several steps. One common method includes the esterification of 2,2-Dimethyl-propionic acid with oxazol-2-ylmethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Scientific Research Applications
2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various chemical reactions, including nucleophilic and electrophilic attacks, which can lead to the formation of new chemical bonds and products. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical processes .
Comparison with Similar Compounds
2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester can be compared with similar compounds such as:
Dimethylolpropionic acid:
2,2-Dimethyl-propionic acid 5-bromo-oxazol-2-ylmethyl ester: This compound includes a bromine atom on the oxazole ring, which can significantly alter its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,3-oxazol-2-ylmethyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)8(11)13-6-7-10-4-5-12-7/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPBTFZAEZFJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=NC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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